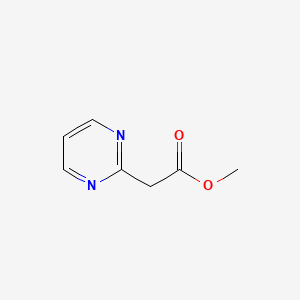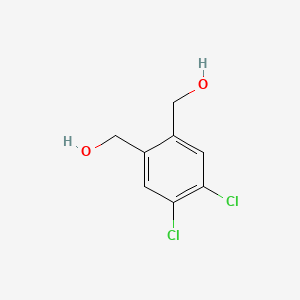
(4,5-Dichloro-1,2-phenylene)dimethanol
Vue d'ensemble
Description
(4,5-Dichloro-1,2-phenylene)dimethanol, also known as 4,5-DCP-DME, is a novel compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile building block for the synthesis of various organic compounds and is increasingly being used in the development of various drugs. It is also used in various scientific research applications, such as in the development of new medical treatments and in the study of biochemical pathways.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
(4,5-Dichloro-1,2-phenylene)dimethanol: serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its dichloro and dimethanol functional groups make it a versatile precursor for constructing complex molecules. For instance, it can undergo further chemical transformations to produce molecules with potential therapeutic effects, such as anti-inflammatory agents or antibiotics .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The presence of chlorine atoms allows for the introduction of cross-linking agents, which can enhance the thermal stability and mechanical strength of the resulting polymers. This makes it suitable for creating materials that require high durability .
Agrochemical Research
The dichloro groups in (4,5-Dichloro-1,2-phenylene)dimethanol are chemically reactive, which can be exploited in the development of agrochemicals. By modifying the compound, researchers can create new pesticides or herbicides with improved efficacy and selectivity for certain pests or weeds .
Organic Synthesis
This compound is also used as a building block in organic synthesis. Its structure is conducive to nucleophilic substitution reactions, where the chlorine atoms can be replaced with other functional groups, leading to a wide array of organic products. This is particularly useful in the synthesis of dyes, fragrances, and other fine chemicals .
Analytical Chemistry
In analytical chemistry, (4,5-Dichloro-1,2-phenylene)dimethanol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique chemical signature helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Science
The environmental fate of chlorinated compounds is of great interest in environmental science. As such, (4,5-Dichloro-1,2-phenylene)dimethanol can be studied to understand the degradation pathways and persistence of chlorinated organic pollutants in the environment. This research can inform the development of strategies to mitigate pollution .
Catalysis
In the field of catalysis, this compound can be used to prepare catalysts or co-catalysts that facilitate chemical reactions. The dichloro groups can anchor catalytic metals or metal complexes, which can then catalyze various organic transformations, increasing the efficiency and selectivity of industrial processes .
Biomedical Research
Lastly, (4,5-Dichloro-1,2-phenylene)dimethanol may find applications in biomedical research. Its structural features could be utilized to design molecular probes or imaging agents that help in the diagnosis of diseases or the monitoring of biological processes in real-time .
Propriétés
IUPAC Name |
[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRUXVCUXHCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518049 | |
| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-1,2-phenylene)dimethanol | |
CAS RN |
24006-92-6 | |
| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

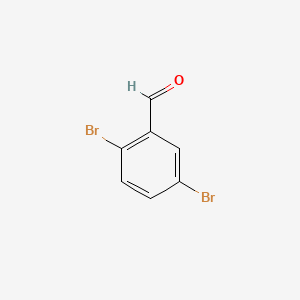
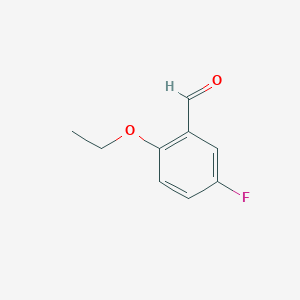
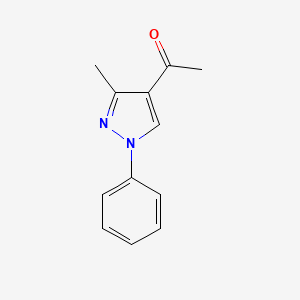
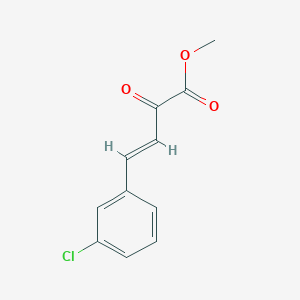
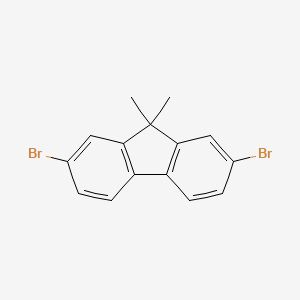
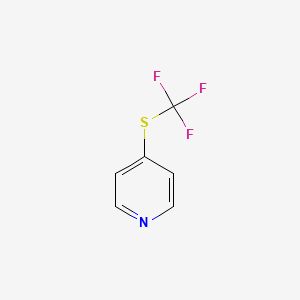
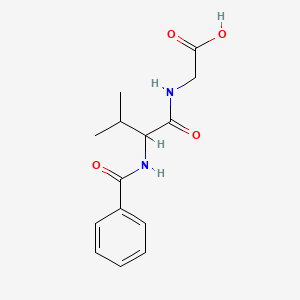

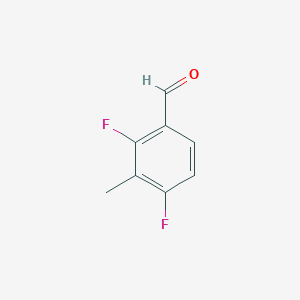
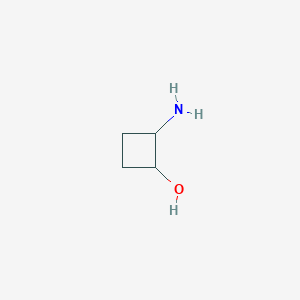
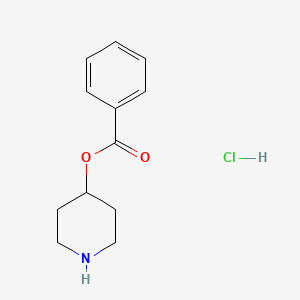
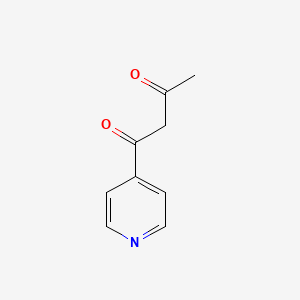
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
